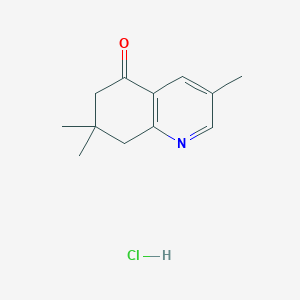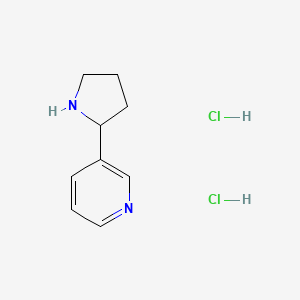
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole is a synthetic organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene derivative, 6-ethyl-5-methyl-2,3-dihydro-1H-indene.
Formation of Imidazole Ring: The indene derivative is then reacted with appropriate reagents to form the imidazole ring. This step often involves the use of formamide or other nitrogen-containing compounds under acidic or basic conditions.
Cyclization: The final step involves cyclization to form the desired compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms.
Materials Science: The compound may be explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole: can be compared with other imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and properties compared to other similar compounds. These features include the presence of the indene moiety and the specific substitution pattern on the imidazole ring.
特性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
2-(6-ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H20N2/c1-3-11-9-14-12(8-10(11)2)4-5-13(14)15-16-6-7-17-15/h8-9,13H,3-7H2,1-2H3,(H,16,17) |
InChIキー |
FZHKOBHDJYETEZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(CCC2C3=NCCN3)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



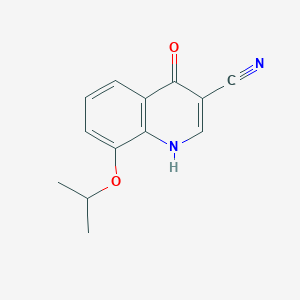


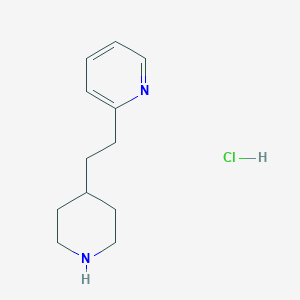

![7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880191.png)
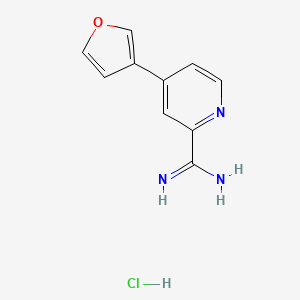
![2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B11880200.png)
![5-ethyl-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B11880208.png)

